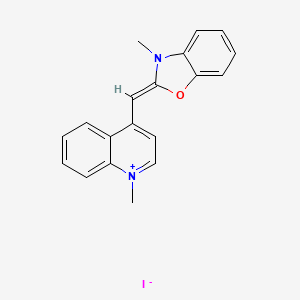
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with a benzoxazolylidene moiety, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide typically involves a multi-step process. One common method includes the condensation of 3-methyl-2(3H)-benzoxazolone with 1-methylquinolinium iodide under basic conditions. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium or benzoxazolylidene moieties, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce the corresponding reduced quinolinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-((3-methyl-2(3H)-benzothiazolylidene)methyl)-quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
1-Methyl-4-((3-methyl-2(3H)-benzimidazolylidene)methyl)-quinolinium iodide: Contains a benzimidazole moiety.
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-pyridinium iodide: Features a pyridinium core instead of quinolinium.
Uniqueness
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is unique due to its specific combination of quinolinium and benzoxazolylidene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
143413-86-9 |
|---|---|
Molekularformel |
C19H17IN2O |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H17N2O.HI/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YBTNFTNPBCSMSD-UHFFFAOYSA-M |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
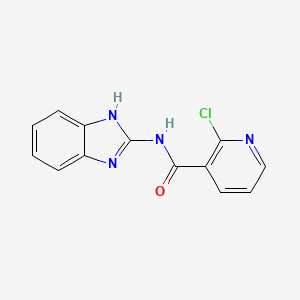
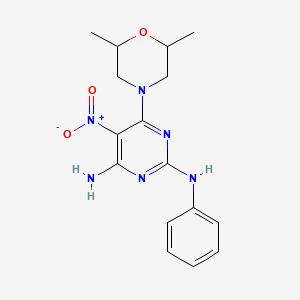
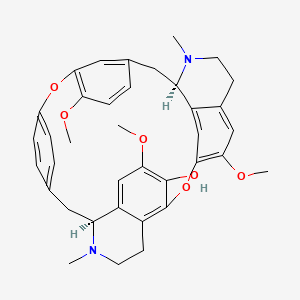
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
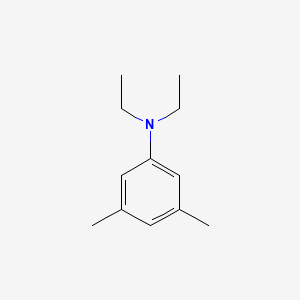
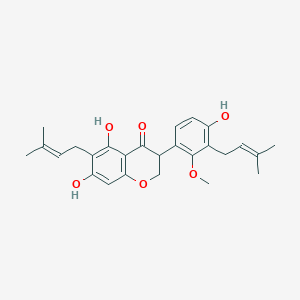

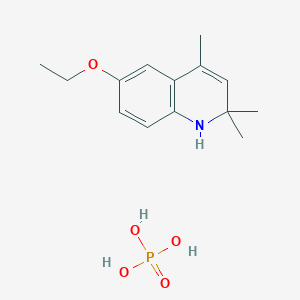
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
